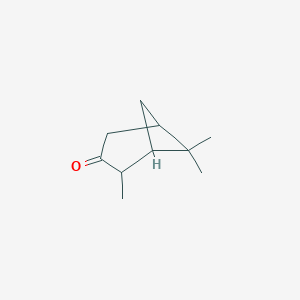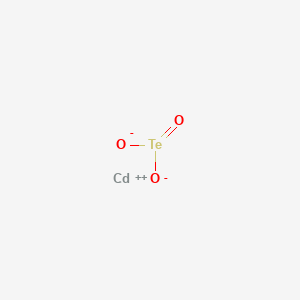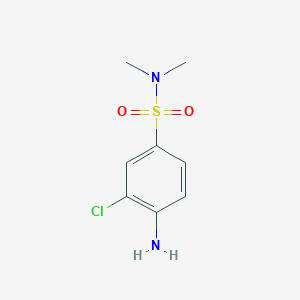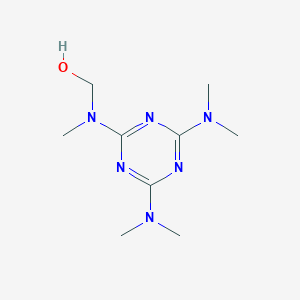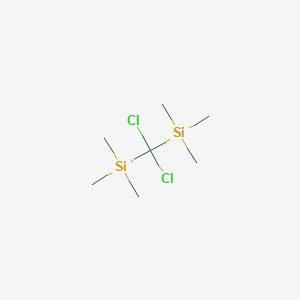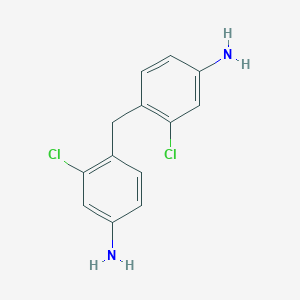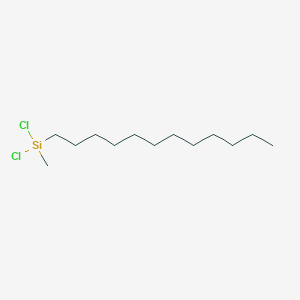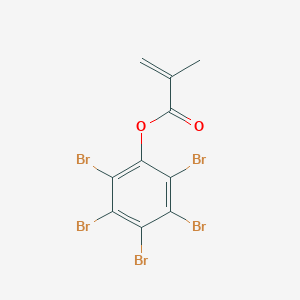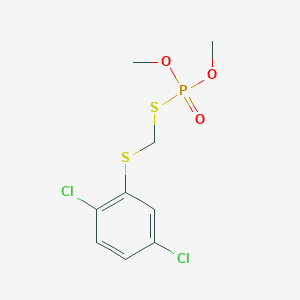
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester, commonly known as chlorpyrifos, is a widely used organophosphate insecticide. It was first introduced in 1965 and has since become one of the most commonly used insecticides worldwide. Chlorpyrifos is effective against a wide range of pests, including termites, mosquitoes, and agricultural pests.
Mecanismo De Acción
Chlorpyrifos acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and eventually leading to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Chlorpyrifos has been found to have a range of biochemical and physiological effects on both insects and mammals. In insects, it causes paralysis and death by overstimulating the nervous system. In mammals, it can cause a range of effects, including nausea, headaches, dizziness, and respiratory distress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpyrifos is a widely used insecticide and has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos.
Direcciones Futuras
There are several areas of future research that could be explored in relation to chlorpyrifos. These include:
1. Developing alternative insecticides that are less harmful to the environment and human health.
2. Investigating the long-term effects of exposure to chlorpyrifos on human health.
3. Studying the mechanisms of resistance to chlorpyrifos in insect populations.
4. Developing more effective methods for monitoring and controlling insect populations to reduce the need for insecticides like chlorpyrifos.
Conclusion
Chlorpyrifos is a widely used insecticide that has been extensively studied for its insecticidal properties. It is highly effective against a wide range of pests and is commonly used in agriculture and public health programs. However, its use is also associated with a range of environmental and health risks, and there is growing concern about the potential long-term effects of exposure to chlorpyrifos. Further research is needed to develop alternative insecticides that are less harmful to the environment and human health, and to investigate the long-term effects of exposure to chlorpyrifos on human health.
Métodos De Síntesis
The synthesis of chlorpyrifos involves the reaction of 2,5-dichloroaniline with O,O-dimethyl phosphorodithioate in the presence of a catalyst. The resulting product is then treated with formaldehyde to yield chlorpyrifos.
Aplicaciones Científicas De Investigación
Chlorpyrifos has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It is commonly used in agriculture to protect crops from pests and is also used in public health programs to control mosquitoes and other disease-carrying insects.
Propiedades
Número CAS |
17578-36-8 |
|---|---|
Nombre del producto |
Phosphorothioic acid, S-(((2,5-dichlorophenyl)thio)-methyl) O,O-dimethyl ester |
Fórmula molecular |
C9H11Cl2O3PS2 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
1,4-dichloro-2-(dimethoxyphosphorylsulfanylmethylsulfanyl)benzene |
InChI |
InChI=1S/C9H11Cl2O3PS2/c1-13-15(12,14-2)17-6-16-9-5-7(10)3-4-8(9)11/h3-5H,6H2,1-2H3 |
Clave InChI |
XAMPFKFMGMGXEC-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
COP(=O)(OC)SCSC1=C(C=CC(=C1)Cl)Cl |
Otros números CAS |
17578-36-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



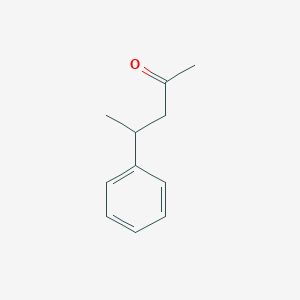
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)

